Ethyl 2,6-dioxocyclohexane-1-carboxylate

Description

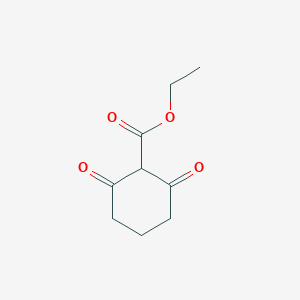

Ethyl 2,6-dioxocyclohexane-1-carboxylate (CAS 195968-41-3) is a cyclic ketone-ester compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.18 g/mol . Its structure features a cyclohexane ring substituted with two ketone groups at positions 2 and 6 and an ethyl ester at position 1 (Figure 1). This compound is typically stored under dry conditions at room temperature and carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

The compound’s reactivity is influenced by its electron-deficient carbonyl groups, making it a valuable intermediate in organic synthesis, particularly for cyclocondensation reactions and the preparation of heterocyclic frameworks.

Properties

Molecular Formula |

C9H12O4 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl 2,6-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3 |

InChI Key |

ODTIRFKASKDBMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Sodium Hydride-Mediated Deprotonation

A common precursor, ethyl 2-oxocyclohexanecarboxylate, undergoes deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF) or dichloromethane (DCM). For example, NaH (60% in oil, 1.3–1.5 equivalents) is added to a cooled (0°C) solution of the β-ketoester, followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.35 equivalents) at -78°C. The reaction warms to room temperature overnight, yielding ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate with 59–90% efficiency after column chromatography. This intermediate is critical for introducing electrophilic sites for subsequent oxidation or nucleophilic displacement.

Alternative Base Systems

Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base in dichloromethane at -78°C. In one protocol, DIPEA (2.4 equivalents) and Tf₂O (1.2 equivalents) react with ethyl 2-oxocyclohexanecarboxylate, achieving 76–82% yields after aqueous workup and silica gel purification. The milder conditions minimize side reactions, making this method preferable for acid-sensitive substrates.

Oxidative Pathways to Introduce the 6-Keto Group

Tandem Deprotonation-Oxidation Reactions

A plausible one-pot synthesis involves treating ethyl 2-oxocyclohexanecarboxylate with a strong base (e.g., LDA) and an oxidizing agent (e.g., TEMPO/NaClO) to simultaneously form the 6-keto group. Such methods are well-established for β-ketoesters but require optimization to avoid over-oxidation or ester hydrolysis.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography using gradients of ethyl acetate in hexanes (10–40%) or dichloromethane in hexanes. The triflate intermediate elutes at Rf = 0.25 in 40% DCM/hexanes, while polar byproducts are removed in earlier fractions.

Spectroscopic Validation

1H NMR spectra of intermediates show characteristic signals: a quartet at δ 4.23 ppm for the ethyl ester, multiplet resonances between δ 1.2–2.5 ppm for cyclohexane protons, and the absence of olefinic protons post-oxidation. High-resolution mass spectrometry (HRMS) confirms molecular ions with m/z = 316.0834 for methyl ester analogs, suggesting similar fragmentation patterns for the target compound.

Challenges and Optimization Strategies

Controlling Regioselectivity

The introduction of the 6-keto group must avoid competing reactions at the 4-position. Steric effects from the ethyl ester and strategic use of protecting groups (e.g., silyl ethers) could enhance regioselectivity during oxidation steps.

Yield Limitations

Triflation reactions exhibit variable yields (59–90%) due to moisture sensitivity and competing elimination. Anhydrous conditions, rigorous temperature control (-78°C to 25°C), and slow reagent addition mitigate these issues.

Industrial-Scale Considerations

Solvent Selection

THF and DCM are standard on laboratory scales, but toluene or 2-MeTHF might improve safety and sustainability for bulk production. Continuous flow systems could enhance heat transfer during exothermic triflation steps.

Catalytic Approaches

Transition-metal catalysts (e.g., Pd(II) or Ru(III)) might enable direct C–H oxidation of ethyl 2-oxocyclohexanecarboxylate to the dioxo derivative, bypassing intermediate isolation. Such methods remain unexplored in the literature but align with green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

-

Basic Hydrolysis (Saponification) : Treatment with aqueous NaOH cleaves the ester to form the sodium carboxylate salt, which can be acidified to yield 2,6-dioxocyclohexane-1-carboxylic acid.

-

Acidic Hydrolysis : Refluxing with HCl generates the free carboxylic acid.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrilimines, forming pyrazole or thiadiazole derivatives. For instance:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazonoyl halides (e.g., 4 ) | Thiadiazoles (e.g., 5 ) | Acetonitrile, triethylamine, RT | 76–90% |

These reactions proceed via base-catalyzed dehydrohalogenation, forming reactive intermediates that undergo cycloaddition .

Enolate Chemistry and Alkylation

The α-hydrogens adjacent to the ketones are susceptible to deprotonation, forming enolates that react with electrophiles:

-

Enolate Formation : Using NaH or LDA in THF at low temperatures generates enolates .

-

Alkylation/Acylation : Enolates react with alkyl halides or acyl chlorides to introduce substituents at the α-position.

Triflate Derivatization

Reaction with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) converts the enolizable ketone into a triflate group, enabling cross-coupling reactions:

| Starting Material | Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Ethyl 2-oxocyclohexanecarboxylate | Tf<sub>2</sub>O, DIPEA | Ethyl 2-(triflyloxy)cyclohexene | DCM, −78°C → RT, 16–24 h | 76–90% |

This triflate intermediate is pivotal in Suzuki-Miyaura or Heck couplings for introducing aryl/alkenyl groups .

Cyclization and Heterocycle Formation

Intramolecular reactions exploit the proximity of functional groups:

-

Cyclocondensation : Reaction with hydrazines or hydroxylamines forms pyrazolone or isoxazoline rings.

-

Lactonization : Under acidic conditions, the ester and ketone groups facilitate lactone formation via intramolecular esterification.

Nucleophilic Additions

The ketone groups undergo nucleophilic attacks:

-

Grignard Reagents : Add to the carbonyl, forming tertiary alcohols.

-

Hydrazines : Form hydrazones, useful in heterocycle synthesis .

Comparative Reactivity with Analogues

Ethyl 2,6-dioxocyclohexane-1-carboxylate exhibits distinct reactivity compared to structurally similar compounds:

Scientific Research Applications

Ethyl 2,6-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dioxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may have biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2,6-dioxocyclohexane-1-carboxylate and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₂O₄ | 184.18 | None | 2 ketones, 1 ester |

| Ethyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate | C₂₁H₂₀O₃ | 320.39 | Phenyl (C₆H₅) at C4, C6; double bond | 1 ketone, 1 ester, 1 alkene |

| Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate | C₁₀H₁₄O₄ | 198.21 | Methyl (CH₃) at C2, C4, C6 | 2 ketones, 1 ester |

| Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate | C₂₂H₂₃NO₄ | 365.41 | Phenyl (C₆H₅) at C2, C6; formamido | 1 ketone, 1 ester, 1 amide |

Key Observations :

- Electron-Withdrawing Groups: The phenyl groups in Ethyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate enhance conjugation, stabilizing the enolate intermediate and facilitating nucleophilic reactions .

- Steric Effects : Methyl substituents in Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate introduce steric hindrance, reducing reactivity toward bulky electrophiles .

- Hybrid Functionality : Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate combines amide and ester groups, enabling dual reactivity in peptide coupling or hydrogen-bond-directed crystallography .

Cyclocondensation Reactions

- This compound undergoes cyclocondensation with amines to yield pyrrole derivatives, but the reaction is slower than with its diphenyl analog due to the lack of aromatic stabilization .

- Ethyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate exhibits accelerated reactivity in Michael additions, attributed to the electron-deficient alkene and aryl groups .

Crystallographic Behavior

- Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 11.3240 Å, b = 13.5100 Å, c = 12.5870 Å, and β = 99.149° . Its puckered cyclohexane ring (amplitude = 0.87 Å) contrasts with the planar conformation of this compound, as modeled by Cremer-Pople coordinates .

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2,6-dioxocyclohexane-1-carboxylate to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via Michael addition reactions using ethyl acetoacetate and chalcones under alkaline conditions. Key parameters include:

- Reaction time : Prolonged reflux (e.g., 8–12 hours) ensures completion .

- Catalyst : 10% NaOH in ethanol enhances nucleophilic attack and cyclization .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals suitable for X-ray studies .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of reagents (1:1 molar ratio) minimizes side products .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR to identify carbonyl groups (δ ~170–200 ppm for esters) and cyclohexane ring protons (δ 1.5–3.0 ppm). Coupling patterns reveal substituent positions .

- IR : Strong absorptions at ~1730 cm (ester C=O) and ~1660 cm (cyclohexane diketone) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 365.41 for CHNO) .

Q. What are the key considerations for successful crystallization of this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent selection : Slow evaporation from ethyl acetate or methanol produces monoclinic (P2/n) crystals with well-defined unit cells (e.g., a = 11.324 Å, b = 13.510 Å, c = 12.587 Å) .

- Temperature control : Crystallization at 4°C minimizes thermal motion artifacts .

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with SHELXS/SHELXL for structure solution and refinement. Constrain H-atom parameters to reduce noise .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be integrated with experimental data to analyze the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with X-ray data to validate accuracy (e.g., C=O bond lengths ~1.21 Å) .

- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions. Dock the compound into binding pockets (e.g., enzymes or receptors) to predict bioactivity and guide SAR studies .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to assess conformational stability and hydrogen-bonding networks .

Q. What methodological approaches are used to resolve contradictions between crystallographic data and theoretical conformational predictions for this compound?

- Methodological Answer :

- Conformational analysis : Apply Cremer-Pople puckering parameters (Q, θ, φ) to quantify ring distortions. For example, half-chair (θ ≈ 50°, φ ≈ 356°) vs. screw-boat (θ ≈ 112°, φ ≈ 154°) conformations observed in disordered crystal structures .

- Validation tools : Use PLATON/ADDSYM to check for missed symmetry and SHELXL’s TWIN/BASF commands to refine twinned data .

- Energy minimization : Compare crystallographic torsional angles (e.g., C8–C9–C10 = 76.19°) with DFT-optimized values to identify steric clashes or electrostatic mismatches .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, phenyl groups) at positions 2 and 6 via Suzuki coupling or nucleophilic substitution. Monitor changes in bioactivity using enzyme inhibition assays .

- Pharmacophore mapping : Identify critical features (e.g., diketone moieties) using Schrödinger’s Phase. Correlate electronic properties (HOMO/LUMO gaps) with activity data .

- In vitro testing : Screen derivatives against cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Use IC values to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.